molecular formula C22H28N4O4 B12184345 methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate

methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate

Cat. No.: B12184345
M. Wt: 412.5 g/mol
InChI Key: YBVHULFPMQOEIE-UHFFFAOYSA-N
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Description

Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate involves multiple steps. The starting material is typically 1-methyl-1,2,3,4-tetrahydro-beta-carboline, which undergoes a series of reactions to introduce the piperidine and alanyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydro-beta-carboline: A related compound with similar structural features but lacking the piperidine and alanyl groups.

    2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another similar compound with a methyl group at the 2-position instead of the 1-position.

Uniqueness

Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 1-[3-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)propanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H28N4O4/c1-30-21(28)15-7-11-25(12-8-15)20(27)6-10-23-22(29)26-13-9-17-16-4-2-3-5-18(16)24-19(17)14-26/h2-5,15,24H,6-14H2,1H3,(H,23,29)

InChI Key

YBVHULFPMQOEIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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